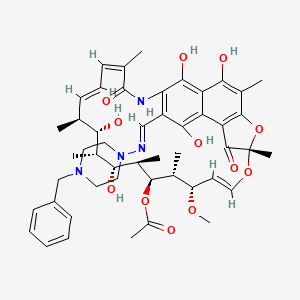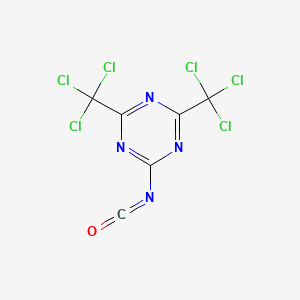
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic compound with the molecular formula C14H25NO2. This compound is known for its unique bicyclic structure, which includes a norbornane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves several steps. One common method includes the reaction of 3-methylnorbornane with propionyl chloride in the presence of a base to form the propionyl derivative. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease states.
Mechanism of Action
The mechanism of action of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane can be compared with other similar compounds, such as:
2-(N-Acetyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: This compound has an acetyl group instead of a propionyl group, which can influence its reactivity and biological activity.
2-(N-Butyryl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: The butyryl derivative has a longer carbon chain, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
36398-78-4 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]propanamide |
InChI |
InChI=1S/C14H25NO2/c1-3-14(17)15(6-7-16)9-13-10(2)11-4-5-12(13)8-11/h10-13,16H,3-9H2,1-2H3 |
InChI Key |
YTOGJSAVUCOBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
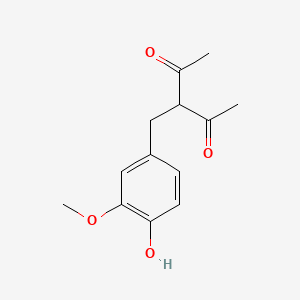
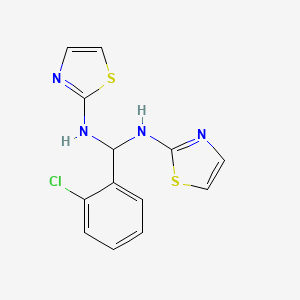
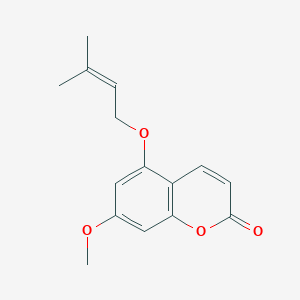

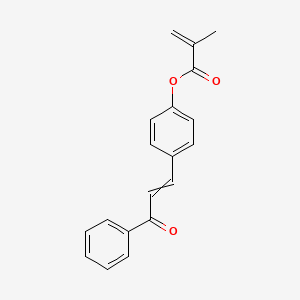

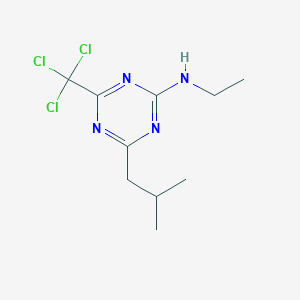
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
